5-chloro-2-fluoro-N-(propan-2-yl)aniline 5-chloro-2-fluoro-N-(propan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17750726
InChI: InChI=1S/C9H11ClFN/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3
SMILES:
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol

5-chloro-2-fluoro-N-(propan-2-yl)aniline

CAS No.:

Cat. No.: VC17750726

Molecular Formula: C9H11ClFN

Molecular Weight: 187.64 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-2-fluoro-N-(propan-2-yl)aniline -

Specification

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
IUPAC Name 5-chloro-2-fluoro-N-propan-2-ylaniline
Standard InChI InChI=1S/C9H11ClFN/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3
Standard InChI Key WLDRSPFHOGPUKE-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=C(C=CC(=C1)Cl)F

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

5-Chloro-2-fluoro-N-(propan-2-yl)aniline (C₉H₁₂ClFN) belongs to the class of halogenated anilines, characterized by a benzene ring substituted with chlorine at position 5, fluorine at position 2, and an isopropylamino group (-NH-C(CH₃)₂) at position 1. Its molecular weight is 201.65 g/mol, with the following structural features:

  • Halogen substituents: The electron-withdrawing chlorine and fluorine atoms influence the compound’s electronic distribution, enhancing its reactivity in electrophilic substitution reactions .

  • Steric effects: The bulky isopropyl group imposes conformational restrictions, potentially affecting binding interactions in biological systems .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₂ClFN ,
Molecular Weight201.65 g/molCalculated
CAS Registry NumberNot assigned-
SMILES NotationCC(C)Nc1cc(F)ccc1ClDerived

Synthesis and Optimization Strategies

Precursor-Based Routes

The synthesis of halogenated anilines typically begins with nitroarene precursors. For 5-chloro-2-fluoroaniline (CAS 2106-05-0), a validated method involves palladium-catalyzed hydrogenation of 5-chloro-2-fluoronitrobenzene using hydrazine hydrate in methanol . Adapting this protocol to introduce the isopropyl group would require:

  • N-Alkylation: Reacting 5-chloro-2-fluoroaniline with 2-bromopropane under basic conditions.

  • Catalytic Optimization: Employing phase-transfer catalysts or microwave irradiation to enhance reaction efficiency .

Table 2: Representative Reaction Conditions

ParameterConditionYield
CatalystPd/C (5%)25%
SolventMethanol-
Temperature80°C-
Time5 minutes-

Stereochemical Considerations

The isopropyl group introduces a chiral center at the nitrogen atom, necessitating enantioselective synthesis for applications requiring optical purity. Asymmetric alkylation using chiral auxiliaries or enzymatic resolution methods could address this challenge .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to halogen and alkyl substituents; sparingly soluble in water (<0.1 mg/mL at 25°C) but miscible with organic solvents like DMSO and ethanol .

  • Stability: Susceptible to oxidative degradation under prolonged UV exposure, necessitating storage in amber containers under inert gas .

Spectroscopic Signatures

  • ¹H NMR: Expected signals include a singlet for the isopropyl methyl groups (δ 1.2–1.4 ppm) and aromatic protons split by adjacent halogens (δ 6.8–7.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 201.65 with fragmentation patterns indicative of chlorine loss .

CompoundVEGFR-2 IC₅₀ (nM)Selectivity Ratio (VEGFR-2/EGFR)
Sunitinib2.50.8
Erlotinib35.00.1
Analog 5 1.85.2

Cytotoxicity and Selectivity

Preliminary cytotoxicity assays on HEK293 cells suggest that halogenated anilines with bulky substituents exhibit low baseline toxicity (CC₅₀ >100 μM), supporting their suitability as drug candidates .

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